molecular formula C24H26N2O4 B11355779 N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11355779
M. Wt: 406.5 g/mol
InChI Key: BHNFVXQJJULNHG-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with 2,3-dimethylphenol in the presence of a base such as potassium carbonate to form the intermediate compound.

    Amidation Reaction: The intermediate is then reacted with 2-pyridylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, N-[(3,4-Dimethoxyphenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound shares structural similarities but differs in the substitution pattern on the aromatic rings.

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar functional groups but lacking the acetamide and pyridine moieties.

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H26N2O4/c1-17-8-7-9-20(18(17)2)30-16-24(27)26(23-10-5-6-13-25-23)15-19-11-12-21(28-3)22(14-19)29-4/h5-14H,15-16H2,1-4H3

InChI Key

BHNFVXQJJULNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3)C

Origin of Product

United States

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